BenchChemオンラインストアへようこそ!

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

medicinal chemistry drug design physicochemical property optimization

This 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid scaffold provides a calculated 0.5 logP increase (XLogP3-AA 1.1) over the non-methylated analog—critical for optimizing membrane permeability and oral absorption in lead optimization. The methyl substitution raises lipophilicity without changing TPSA (53.4 Ų) or H-bond donor/acceptor counts, preserving CNS drug-likeness. The free carboxylic acid enables rapid amide coupling (HATU/EDCI) for library synthesis. Supplied at ≥95% purity to minimize assay interference and improve hit confirmation rates. Designed for medicinal chemistry SAR programs requiring precise control over physicochemical properties.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1518440-05-5
Cat. No. B6617459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
CAS1518440-05-5
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1CN(C1)C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14)
InChIKeyCVBDWTJQPKAWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid (CAS 1518440-05-5): An Azetidine-Containing Nicotinic Acid Building Block for Medicinal Chemistry


5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid (CAS 1518440-05-5) is a heterocyclic building block comprising a pyridine-3-carboxylic acid core substituted at the 5-position with a 3-methylazetidin-1-yl group [1]. The compound has a molecular weight of 192.21 g/mol and is typically supplied as a research-grade intermediate with a minimum purity specification of 95% . Its structural features—a conformationally restricted azetidine ring, a basic nitrogen, and a free carboxylic acid handle—position it as a versatile scaffold for the synthesis of bioactive molecules, particularly where modulation of lipophilicity and hydrogen-bonding capacity is required [1].

Why Unsubstituted Azetidine Analogs Are Not Direct Replacements for 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid in Lipophilicity-Driven Design


Substituting 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid with the non-methylated analog 5-(azetidin-1-yl)pyridine-3-carboxylic acid introduces a significant change in lipophilicity that cannot be compensated for without altering the entire molecular design. The methyl group on the azetidine ring increases the calculated partition coefficient (XLogP3-AA) from 0.6 to 1.1 [1][2]. This ~0.5 log unit increase corresponds to an approximate 3-fold increase in octanol-water partition, directly impacting membrane permeability, oral absorption potential, and metabolic stability profiles in lead optimization campaigns. For SAR studies requiring precise control over physicochemical properties, generic substitution with the non-methylated analog invalidates the intended pharmacokinetic profile and confounds biological interpretation.

Quantitative Differentiation of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid (1518440-05-5) Relative to Key Analogs


Increased Lipophilicity (XLogP3-AA) Compared to Unsubstituted Azetidine Analog

The 3-methyl substitution on the azetidine ring of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid raises the computed lipophilicity (XLogP3-AA) to 1.1 [1], compared to 0.6 for the non-methylated analog 5-(azetidin-1-yl)pyridine-3-carboxylic acid [2]. This represents a 0.5 log unit increase, which translates to approximately a 3-fold higher octanol-water partition coefficient.

medicinal chemistry drug design physicochemical property optimization

Molecular Weight Differential and Its Impact on Ligand Efficiency Metrics

The addition of a methyl group to the azetidine ring increases the molecular weight from 178.19 g/mol (analog) [2] to 192.21 g/mol (target) [1]. This 14 g/mol increase, while modest, alters ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations—critical metrics in fragment-to-lead optimization where every atom's contribution to binding energy must be accounted for.

ligand efficiency fragment-based drug discovery property-based design

Minimum Purity Specification of 95% Across Multiple Commercial Vendors

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is consistently supplied with a minimum purity specification of 95%, as documented by independent vendors including AKSci and Leyan . This specification aligns with typical research-grade small-molecule building blocks and ensures reliable stoichiometric calculations for chemical transformations.

chemical procurement quality control reproducible research

Where to Apply 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid (1518440-05-5) Based on Its Quantifiable Differentiation


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity

When a nicotinic acid-based scaffold exhibits suboptimal cellular permeability in cell-based assays, substitution with the 3-methylazetidine moiety (XLogP3-AA = 1.1) rather than the unsubstituted azetidine (XLogP3-AA = 0.6) can increase logP by approximately 0.5 units without altering hydrogen-bond donor/acceptor counts or topological polar surface area (TPSA remains 53.4 Ų for both) [1]. This property profile is particularly valuable for central nervous system (CNS) programs where balanced lipophilicity and low TPSA are predictive of blood-brain barrier penetration.

Fragment-to-Lead Campaigns Utilizing Azetidine-Containing Carboxylic Acid Synthons

The free carboxylic acid provides a direct handle for amide bond formation or esterification, enabling rapid diversification of fragment hits. The precise molecular weight of 192.21 g/mol ensures accurate ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations during hit triage [1]. Researchers should document the exact methylated scaffold rather than the unsubstituted analog (178.19 g/mol) to avoid introducing systematic errors in property-based metrics.

Synthesis of Pyridine-3-carboxamide Derivatives for Biological Screening

The carboxylic acid can be activated (e.g., via HATU, EDCI) and coupled with diverse amines to generate focused libraries of 5-(3-methylazetidin-1-yl)pyridine-3-carboxamides. The 95% minimum purity specification reduces the likelihood of byproduct interference in primary screening assays, improving hit confirmation rates. This scaffold is suitable for automated parallel synthesis workflows in industrial medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.